

# Cabotegravir Stability and Major Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Cabotegravir-d5**

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Cabotegravir is stable under thermal, photolytic, and basic conditions but degrades under **acidic and oxidative stress** [1] [2]. The core degradation products (DPs) have been isolated and characterized. The table below summarizes the primary degradation products and the conditions under which they form.

Degradation Product	Stress Condition	Proposed Structure / Key Transformation
DP1 [1]	Acidic	Oxazolidine ring-opened isomer of Cabotegravir [1].
DP2 [1]	Acidic	Lactam ring-opened product of the tricyclic core [1].
DP3 [1]	Acidic	Formed via secondary degradation of DP1 [1].
DP4 [1]	Oxidative	Monohydroxylated derivative of Cabotegravir [1].

## Analytical Method for Separation and Identification

A robust UHPLC method developed using Analytical Quality by Design (AQbD) principles can separate Cabotegravir from eight related substances and degradation products [3].

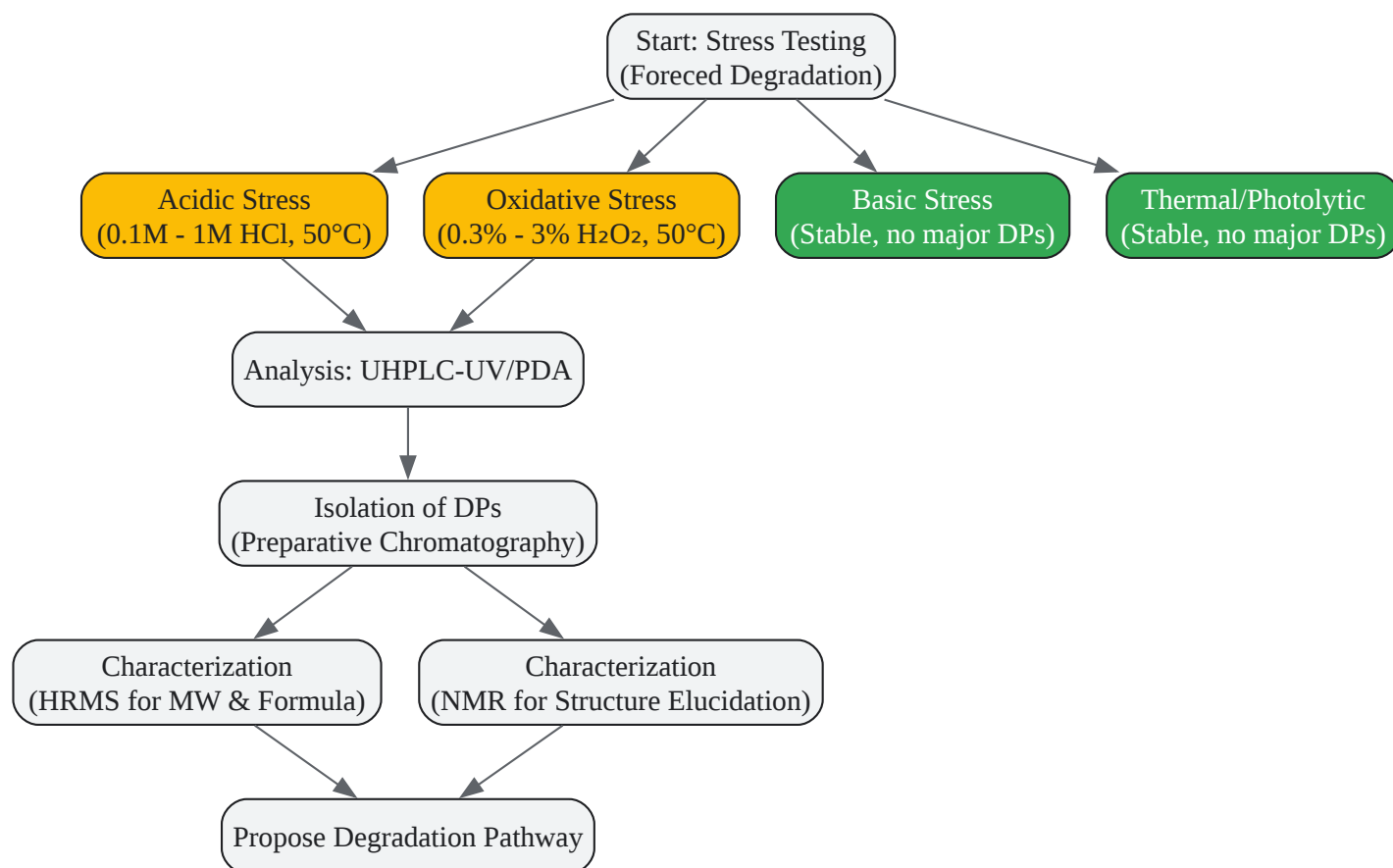
### Optimal Method Parameters [3]:

- Column:** HSS T3 (1.8  $\mu$ m, 150 mm  $\times$  2.1 mm)
- Mobile Phase A:** Aqueous phase, pH 3.5

- **Mobile Phase B:** Acetonitrile
- **Gradient:** Final percent of acetonitrile: 55%
- **Flow Rate:** 0.36 mL/min
- **Column Temperature:** 35 °C
- **Detection:** 258 nm
- **Sample Solvent:** 50% Acetonitrile in water (for a target concentration of 0.5 mg/mL) [3]

**Sample Preparation Note:** Cabotegravir has poor solubility in methanol-water mixtures. Using **acetonitrile-water (50:50, v/v)** is recommended to achieve a clear solution at 0.5 mg/mL [3].

The experimental workflow for systematic identification is as follows:



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## Frequently Asked Questions (FAQs)

**Q1: Why does my Cabotegravir sample show degradation, and how can I prevent it?** Cabotegravir is susceptible to degradation in **acidic and oxidative environments** [1] [2]. To prevent degradation during analysis:

- **Avoid acidic solvents/mobile phases** for long-term storage of samples.
- Use freshly prepared samples and consider adding a radical scavenger like ACVA (2,2'-azobis(2-cyanopropane)) for oxidative stability during analysis [2].
- Ensure the drug substance and product are stored as per ICH guidelines.

**Q2: My HPLC method fails to separate Cabotegravir from its impurities. What can I do?** Poor separation often results from suboptimal chromatographic conditions. Implement an AQbD approach:

- Use an **HSS T3 column** designed for polar compounds [3].
- Adjust the **pH of the mobile phase**; a lower pH (around 3.5) provides better control over Cabotegravir's ionization and improves peak shape [3].
- Fine-tune the **acetonitrile gradient** and **flow rate** within the Method Operable Design Region (MODR): flow rate 0.32-0.40 mL/min, column temperature 30-40°C, and final acetonitrile percentage 50-60% [3].

**Q3: How can I confirm the structure of an unknown degradation product?** A multi-technique approach is necessary:

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** Use High-Resolution MS (HRMS) to determine the exact mass and molecular formula of the impurity by identifying the **[M+H]<sup>+</sup> ion** [1] [4].
- **Nuclear Magnetic Resonance (NMR):** Isolate the impurity via preparative chromatography and perform 1D and 2D NMR studies to confirm the exact chemical structure [1].

**Q4: Are the degradation products of Cabotegravir safe?** While the specific cytotoxicity of Cabotegravir's degradation products is not detailed in the searched literature, it is a standard regulatory requirement to identify and qualify impurities above certain thresholds. The ICH guidelines Q3A(R2) and Q3B(R2) provide detailed guidance on this matter.

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**Address:** Ontario, CA 91761, United States

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